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Introduction
Roridin L2 is a naturally occurring sesquiterpenoid and a member of the trichothecene

mycotoxin family. It is primarily known as a biosynthetic precursor to the highly potent

mycotoxin, Satratoxin G.[1][2] Produced by various fungi, most notably Stachybotrys chartarum

(black mold), Roridin L2 is often found in water-damaged buildings and can be an indicator of

mold contamination.[1] While its presence is a concern due to its association with more toxic

compounds, Roridin L2 itself exhibits significantly lower intrinsic toxicity compared to other

macrocyclic trichothecenes.[2] This guide provides an in-depth look at the chemical structure,

properties, and known experimental data related to Roridin L2.

Chemical Structure and Properties
Roridin L2 possesses the characteristic 12,13-epoxy-trichothec-9-ene core structure common

to all trichothecenes. Unlike its highly toxic metabolite, Satratoxin G, Roridin L2 lacks the

macrocyclic ring that links the C-4 and C-15 positions, instead featuring an extended ester-

linked side chain at C-4. This structural difference is believed to be a key determinant of its

reduced toxicity.
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The following tables summarize the key chemical identifiers and physicochemical properties of

Roridin L2. It is important to note that many of the available physical properties are

computationally predicted rather than experimentally determined.

Table 1: Chemical Identification of Roridin L2

Identifier Value

CAS Number 85124-22-7

Molecular Formula C₂₉H₃₈O₉

Molecular Weight 530.6 g/mol

IUPAC Name

[(1S,2R,7R,9R,11R,12S)-2-(hydroxymethyl)-1,5-

dimethylspiro[8-oxatricyclo[7.2.1.0²,⁷]dodec-5-

ene-12,2'-oxirane]-11-yl] (2Z,4E)-7-hydroxy-6-

[2-(5-oxo-2H-furan-3-yl)ethoxy]octa-2,4-

dienoate

SMILES
CC1=C[C@]2([H])--INVALID-LINK--

=O)C(O)C)=O)([H])O2">C@(CO)CC1

InChI Key JGIYRVDWRBKREW-JNMAXWDTSA-N

Table 2: Physicochemical Properties of Roridin L2
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Property Value Source

Purity >70% Commercial Supplier

Formulation An oil Commercial Supplier

λmax 260 nm Commercial Supplier

Solubility
Soluble in Dichloromethane,

DMSO, Ethanol, Methanol
Commercial Supplier

XLogP3 0.9 PubChem (Computed)

Hydrogen Bond Donor Count 3 PubChem (Computed)

Hydrogen Bond Acceptor

Count
9 PubChem (Computed)

Rotatable Bond Count 9 PubChem (Computed)

Topological Polar Surface Area 124 Å² PubChem (Computed)

Biological Activity and Toxicity
The most notable characteristic of Roridin L2 is its low toxicity, especially when compared to

its macrocyclic counterpart, Satratoxin G. Studies have shown that while Satratoxin G is a

potent inducer of apoptosis in neuronal cells, Roridin L2 is non-toxic at equivalent and even

significantly higher concentrations.

In a comparative neurotoxicity study, Satratoxin G induced apoptotic death in PC-12 neuronal

cells at concentrations of 10-25 ng/mL. In contrast, Roridin L2 showed no toxic effects at

concentrations up to 1000 ng/mL.[2] Similarly, in vivo studies involving intranasal exposure in

mice demonstrated that Satratoxin G (at 100 µg/kg body weight) caused significant apoptosis

of olfactory sensory neurons, whereas Roridin L2 at the same dose had no toxic effect.[2]

Due to this low biological activity, there is a lack of information regarding specific signaling

pathways modulated by Roridin L2. Its primary relevance in a toxicological context is as a

precursor to more dangerous compounds.
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The following protocols are based on methodologies described in the literature for the

production, purification, and assessment of Roridin L2.

Production and Purification of Roridin L2
This protocol outlines the generation of Roridin L2 from Stachybotrys chartarum cultures.

Fungal Culture:

Stachybotrys chartarum (strain 29-58-17) is cultured on rice in 2.8 L Fernbach flasks.

250 g of converted rice is soaked in 250 mL of distilled water for 2 hours and autoclaved

twice at 121°C for 1 hour.

Each flask is inoculated with 5 x 10⁵ S. chartarum spores and incubated in the dark at

25°C for 4 to 6 weeks.

Cultures are shaken daily to ensure maximal growth and toxin production.[2]

Extraction:

The rice culture is extracted with acetonitrile.

The extract is dried and then redissolved in dichloromethane.[2]

Chromatographic Purification:

Step 1: Michel-Miller Silica Gel Chromatography: The crude extract is subjected to

chromatography using a stepwise gradient of acetonitrile in dichloromethane. Roridin L2
typically elutes in the 40% acetonitrile fraction.[2]

Step 2: C18 Semipreparative Reverse-Phase HPLC: Further purification is achieved using

a C18 column with an acetonitrile-water gradient.[2]

Purity Confirmation: The purity of the isolated Roridin L2 is confirmed by electrospray

ionization/collision-induced dissociation (ESI-CID) tandem mass spectroscopy.[2]

In Vitro Cytotoxicity Assessment
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The following workflow describes the assessment of Roridin L2's effect on cell viability.

Cell Culture and Treatment

Viability Assay

Data Analysis

PC-12 neuronal cells are cultured in 96-well plates

Cells are treated with various concentrations of Roridin L2 (up to 1000 ng/mL) for 48 hours

Alamar Blue solution is added to each well

Plates are incubated for 6 hours at 37°C

Absorbance is measured at 570 nm and 600 nm using a microplate reader

Cell viability is calculated as a percentage relative to vehicle-treated control cells

Click to download full resolution via product page

Caption: Workflow for the Alamar Blue cytotoxicity assay.

DNA Fragmentation Assay
This protocol is used to assess if a compound induces apoptosis by detecting the characteristic

ladder pattern of fragmented DNA.
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Cell Harvesting and Lysis:

PC-12 cells are harvested by scraping and centrifuged at 250 x g for 10 minutes at 4°C.

The cell pellet is resuspended in 0.1 mL of hypotonic lysing buffer (10 mM Tris, pH 7.4; 10

mM EDTA, pH 8.0; 0.5% Triton X-100).

The suspension is incubated on ice for 10 minutes.

The lysate is centrifuged at 13,000 x g for 30 minutes at 4°C to separate fragmented DNA

(supernatant) from intact chromatin (pellet).[2]

DNA Purification:

The supernatant is treated with RNase A (0.4 µg/mL) for 1 hour at 37°C, followed by

Proteinase K (0.4 µg/mL) for 1 hour at 37°C.

DNA is precipitated overnight at -20°C by adding 50% isopropanol in 0.5 M NaCl.

The precipitated DNA is pelleted by centrifugation at 13,000 x g for 30 minutes at 4°C.[2]

Visualization:

The DNA pellet is air-dried and resuspended in TE buffer (10 mM Tris, pH 7.4; 1 mM

EDTA, pH 8.0).

The DNA is separated by electrophoresis on a 1.5% agarose gel containing a fluorescent

dye (e.g., ethidium bromide).

The gel is visualized under UV light to observe for a DNA ladder pattern, which is

indicative of apoptosis.[2]
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Sample Preparation

DNA Purification

Analysis

Harvest and pellet cells

Lyse cells in hypotonic buffer

Centrifuge to separate fragmented DNA (supernatant)

Treat supernatant with RNase A and Proteinase K

Precipitate DNA with isopropanol and salt

Centrifuge to pellet DNA

Resuspend DNA pellet in TE buffer

Run DNA on a 1.5% agarose gel

Visualize DNA under UV light
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Caption: Workflow for the DNA fragmentation assay.
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Conclusion
Roridin L2 is a trichothecene mycotoxin of interest primarily due to its role as a direct

biosynthetic precursor to the highly toxic Satratoxin G. Structurally, it lacks the macrocyclic ring

that confers high toxicity to other related compounds. Experimental evidence strongly indicates

that Roridin L2 has very low in vitro and in vivo toxicity. While this limits its interest as a

bioactive compound for drug development, its detection remains a significant marker for the

presence of toxigenic molds like Stachybotrys chartarum. The experimental protocols for its

purification and toxicological assessment are well-established and provide a framework for

further comparative studies within the trichothecene family. Future research could focus on the

specific enzymatic transformations that convert Roridin L2 into Satratoxin G, potentially

offering targets for inhibiting the formation of more toxic mycotoxins in contaminated

environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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